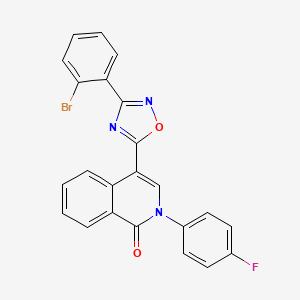

4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-fluorophenyl)isoquinolin-1(2H)-one

Description

The compound 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-fluorophenyl)isoquinolin-1(2H)-one is a heterocyclic molecule featuring an isoquinolin-1(2H)-one core substituted with a 4-fluorophenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further substituted with a 2-bromophenyl group.

Properties

IUPAC Name |

4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13BrFN3O2/c24-20-8-4-3-7-18(20)21-26-22(30-27-21)19-13-28(15-11-9-14(25)10-12-15)23(29)17-6-2-1-5-16(17)19/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUCWUVAPPSRQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC=CC=C5Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-fluorophenyl)isoquinolin-1(2H)-one is a member of the isoquinoline family and incorporates oxadiazole moieties, which have been recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and synthesis.

- Molecular Formula : C20H15BrN4O

- Molecular Weight : 396.26 g/mol

- CAS Number : 937665-72-0

Anticancer Activity

Recent studies highlight the anticancer potential of oxadiazole derivatives, including this compound. The following sections summarize key findings regarding its biological activity.

The compound exhibits its anticancer properties primarily through the inhibition of the Bcl-2 protein, a key regulator of apoptosis in cancer cells. By binding to the Bcl-2 active site, it disrupts the Bcl-2-Bim peptide interaction, promoting apoptosis in cancer cells that express Bcl-2.

In Vitro Studies

In vitro assays have demonstrated that this compound possesses significant antiproliferative activity against various human cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 0.8 |

| HeLa | 0.5 |

| KG1a | 0.6 |

These values indicate that the compound is particularly effective in solid tumor cell lines and highlights its potential as a therapeutic agent against cancers characterized by high Bcl-2 expression .

Synthesis

The synthesis of this compound involves a multi-step process starting from commercially available precursors. The synthetic route typically includes:

- Formation of Oxadiazole : Reaction between 2-bromophenyl hydrazine and appropriate carboxylic acids.

- Coupling with Isoquinoline Derivative : Utilizing coupling agents to form the final product.

- Purification : Recrystallization or chromatography to obtain pure compounds.

Study 1: Anticancer Efficacy

In a study published in Nature Reviews Cancer, researchers evaluated various oxadiazole derivatives for their ability to induce apoptosis in cancer cells. The study found that derivatives similar to our compound showed promising results in reducing cell viability in Bcl-2 positive cell lines .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications on the oxadiazole ring significantly influenced biological activity. Compounds with halogen substitutions (like bromine and fluorine) exhibited enhanced potency compared to their unsubstituted counterparts .

Toxicity Assessment

Preliminary toxicity studies suggest that this compound has a favorable safety profile with no significant cytotoxic effects observed in normal cell lines at therapeutic concentrations. Further studies are necessary to fully assess its safety and efficacy in vivo.

Comparison with Similar Compounds

Structural Analogues with Modified Oxadiazole Substituents

4-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-2-(4-fluorophenyl)isoquinolin-1(2H)-one

- Structural Difference : The 2-bromophenyl group in the target compound is replaced with a 3,4-dimethylphenyl group.

- No direct crystallographic data are available, but substituent bulkiness could influence planarity compared to the target compound .

4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one

- Structural Difference: The isoquinolinone core is replaced with a phthalazinone, and the oxadiazole bears a 3-bromophenyl group.

- The 3-bromo substituent (vs. 2-bromo) may lead to distinct torsion angles in the oxadiazole-phenyl linkage, altering molecular conformation and intermolecular interactions .

Halogen-Substituted Analogues

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- Structural Difference : Contains a chlorophenyl group instead of bromophenyl and a triazole-pyrazole-thiazole system.

- Impact : Crystallographic studies reveal that halogen substitution (Cl vs. Br) in isostructural compounds can maintain similar packing motifs, but differences in van der Waals radii (Cl: 1.75 Å, Br: 1.85 Å) may subtly affect lattice parameters. However, planar deviations (e.g., perpendicular fluorophenyl groups) are observed in some cases, suggesting halogen position and size influence conformational stability .

4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

- Structural Difference : A triazole-thione core with bromophenyl and difluorobenzyl groups.

- Impact : The thione group enhances hydrogen-bonding capacity compared to oxadiazole. The 4-bromo substituent (vs. 2-bromo) may lead to different π-stacking efficiencies due to altered dipole moments .

Core-Modified Analogues

2-[(4-Bromophenyl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one

- Structural Difference : Replaces the oxadiazole with a pyrrolidinylethoxy chain and introduces a bromophenylmethyl group.

- This modification could lower thermal stability or alter solubility .

Q & A

Q. What established synthetic routes are available for this compound, and what challenges arise in achieving high yields?

Synthesis typically involves multi-step reactions, such as cyclocondensation of bromophenyl precursors with fluorophenyl-substituted intermediates. Challenges include optimizing reaction conditions (e.g., temperature, catalyst selection) to avoid side products like unreacted oxadiazole intermediates. Purification via column chromatography or recrystallization is critical for yield improvement. For example, analogous triazole derivatives were synthesized using Suzuki-Miyaura coupling and characterized via NMR .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- X-ray crystallography resolves the 3D structure, including bond angles and packing interactions, as demonstrated for fluorophenyl-triazole derivatives .

- NMR (¹H/¹³C) confirms proton environments and substituent positions, while FT-IR identifies functional groups (e.g., C=O, C-N stretches) .

Q. How can researchers validate the compound’s purity post-synthesis?

Use HPLC (≥95% purity threshold) and LC-MS to detect impurities. Combustion analysis (C, H, N) and melting point consistency further validate purity. For instance, PubChem-derived data for similar compounds emphasize the need for rigorous chromatographic separation .

Q. What solvent systems are optimal for solubility and stability during experimental use?

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s aromatic and heterocyclic moieties. Stability tests under varying pH (4–9) and temperatures (4–25°C) are recommended, as seen in pyrolysis studies of related benzoxazole derivatives .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess this compound’s persistence in aquatic ecosystems?

Follow protocols from Project INCHEMBIOL:

- Abiotic tests : Hydrolysis (pH 7.4 buffer, 25°C) and photolysis (UV exposure).

- Biotic tests : Aerobic/anaerobic biodegradation using OECD 301/302 guidelines.

- Bioaccumulation : Measure logP values and use quantitative structure-activity relationship (QSAR) models .

Q. What computational methods predict binding affinity to biological targets?

- Molecular docking (AutoDock Vina) to simulate interactions with enzymes like cyclooxygenase-2.

- Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes. Studies on isostructural thiazole derivatives highlight halogen bonding as a key interaction .

Q. How can contradictions between in vitro and in vivo biological activity data be resolved?

- Pharmacokinetic profiling : Compare metabolic stability (e.g., liver microsomes) and plasma protein binding.

- Dose-response alignment : Ensure in vivo dosing accounts for bioavailability limitations. For example, fluorophenyl-pyrazoles showed reduced in vivo efficacy due to rapid hepatic clearance .

Q. What strategies elucidate metabolic pathways in mammalian systems?

- In vitro assays : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2D6) and analyze metabolites via LC-HRMS.

- In vivo studies : Administer radiolabeled compound and track excretion routes (urine/feces). Environmental fate frameworks suggest parallel analysis of abiotic degradation products .

Q. How do structural modifications influence activity in structure-activity relationship (SAR) studies?

Replace the 2-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Compare IC₅₀ values in target assays. Crystallographic data for chloro/bromo isostructural analogs reveal steric effects on binding .

Methodological Considerations Table

Data Contradiction Analysis Example

Issue : Inconsistent IC₅₀ values in kinase inhibition assays.

Resolution :

Verify assay conditions (ATP concentration, incubation time).

Test for compound aggregation using dynamic light scattering (DLS).

Cross-validate with orthogonal methods (e.g., SPR binding kinetics).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.